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Compound of Interest

Compound Name: 5-Fluoroisobenzofuran-1(3H)-one

Cat. No.: B1317678

This technical guide provides an in-depth analysis of the spectral data for the novel
heterocyclic compound, 5-Fluoroisobenzofuran-1(3H)-one. The following sections detail the
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this compound. This guide is intended for researchers, scientists, and professionals in
the field of drug development and medicinal chemistry. 5-Fluoroisobenzofuran-1(3H)-one is a
key intermediate in the synthesis of various pharmaceuticals, particularly in the development of
central nervous system agents and serotonin reuptake inhibitors.[1] The introduction of a
fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure and chemical environment of atoms within a molecule. For 5-
Fluoroisobenzofuran-1(3H)-one, both *H and 13C NMR are crucial for structural elucidation.

Predicted *H NMR Spectral Data

The predicted 'H NMR spectrum of 5-Fluoroisobenzofuran-1(3H)-one in deuterated
chloroform (CDCls) is summarized in the table below. The predictions are based on established
principles of NMR spectroscopy and analysis of substituent effects on aromatic systems.
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~7.85 dd (J = 8.5, 5.5 Hz) 1H H-7

~7.20 dd (J =8.5, 2.5 Hz) 1H H-6

~7.10 td (J = 8.5, 2.5 Hz) 1H H-4

~5.30 S 2H H-3

1.1.1. Experimental Protocol for *H NMR Spectroscopy

A standard protocol for acquiring a *H NMR spectrum of 5-Fluoroisobenzofuran-1(3H)-one is
as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

e Instrument: A 400 MHz (or higher) NMR spectrometer.

e Parameters:

o

Number of scans: 16-32

[¢]

Relaxation delay: 1.0 s

Pulse width: 90°

[¢]

o

Acquisition time: ~3-4 s

o

Spectral width: -2 to 12 ppm

1.1.2. Interpretation of the Predicted *H NMR Spectrum

e H-7 (~7.85 ppm): This proton is expected to appear at the most downfield position in the
aromatic region due to the deshielding effect of the adjacent carbonyl group and the
electron-withdrawing fluorine atom. It will likely appear as a doublet of doublets due to
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coupling with H-6 (ortho-coupling, J = 8.5 Hz) and H-4 (meta-coupling through the fluorine
atom, J = 5.5 Hz).

e H-6 (~7.20 ppm): This proton is ortho to the fluorine atom and meta to the lactone ring. It is
predicted to be a doublet of doublets due to ortho-coupling with H-7 (J = 8.5 Hz) and meta-
coupling with H-4 (J = 2.5 Hz).

e H-4 (~7.10 ppm): This proton is also influenced by the fluorine atom and the lactone ring. It is
expected to be a triplet of doublets due to ortho-coupling with H-6 (J = 8.5 Hz) and meta-
coupling with H-7 (J = 2.5 Hz), with further splitting from the fluorine atom.

e H-3 (~5.30 ppm): The two protons of the methylene group (CHz) are chemically equivalent
and are adjacent to an oxygen atom and a benzene ring. This environment leads to a
significant downfield shift. As there are no adjacent protons, the signal is predicted to be a
singlet.

1H NMR Data Acquisition Workflow

Predicted **C NMR Spectral Data

The predicted 3C NMR spectrum of 5-Fluoroisobenzofuran-1(3H)-one in CDCIs is presented

below.
Chemical Shift (ppm) Assighment
~171.0 C-1 (C=0)
~165.0 (d, *JCF = 250 Hz) C-5
~149.0 C-7a
~127.0 (d, 3JCF = 8 Hz) C-7
~125.0 (d, *JCF = 3 Hz) C-3a
~115.0 (d, 2JCF = 22 Hz) C-6
~110.0 (d, 2JCF = 24 Hz) C-14
~69.0 C-3
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1.2.1. Experimental Protocol for 13C NMR Spectroscopy
o Sample Preparation: Use the same sample prepared for *H NMR.
e Instrument: A 400 MHz NMR spectrometer (operating at 100 MHz for 13C).

e Parameters:

[e]

Number of scans: 1024-4096 (due to the low natural abundance of 13C)
o Relaxation delay: 2.0 s

o Pulse width: 90°

o Acquisition time: ~1-2 s

o Spectral width: 0 to 200 ppm

o Proton decoupling: Broadband decoupling to simplify the spectrum to singlets (unless C-F
coupling is being observed).

1.2.2. Interpretation of the Predicted 3C NMR Spectrum

e C-1(~171.0 ppm): The carbonyl carbon of the lactone is expected to be the most downfield
signal, which is characteristic of ester carbonyls.

e C-5(~165.0 ppm): The carbon directly bonded to the fluorine atom will show a large one-
bond coupling constant (*JCF) and will be significantly downfield.

e C-7a and C-3a (~149.0 and ~125.0 ppm): These are the quaternary carbons of the benzene
ring fused to the lactone. Their chemical shifts are influenced by their position relative to the
fluorine and the lactone ring.

e C-7,C-6,and C-4 (~127.0, ~115.0, and ~110.0 ppm): These are the protonated aromatic
carbons. Their chemical shifts and coupling to fluorine (JCF) are predicted based on their
positions relative to the fluorine atom.
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e C-3(~69.0 ppm): The methylene carbon adjacent to the oxygen atom is expected in this
region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

licted | :

Wavenumber (cm~—?) Intensity Assignment

~ 3050-3100 Medium Aromatic C-H stretch

~ 2850-2960 Medium Aliphatic C-H stretch (CHz2)
~ 1760 Strong C=0 stretch (y-lactone)

~ 1600, 1480 Medium-Strong Aromatic C=C stretch

~ 1250 Strong C-O-C stretch (ester)

~ 1100 Strong C-F stretch

2.1.1. Experimental Protocol for IR Spectroscopy

o Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated
Total Reflectance (ATR) accessory or by preparing a KBr pellet.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Parameters:

o Scan range: 4000-400 cm—?

o Resolution: 4 cm—!

o Number of scans: 16-32

2.1.2. Interpretation of the Predicted IR Spectrum
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e Aromatic and Aliphatic C-H Stretch: The peaks above 3000 cm~* are characteristic of C-H
bonds in an aromatic ring, while those just below 3000 cm~* are from the methylene group.

e C=0 Stretch (~1760 cm~1): A strong absorption in this region is a hallmark of a carbonyl
group. The relatively high frequency is characteristic of a five-membered lactone (y-lactone)
due to ring strain.

e Aromatic C=C Stretch (~1600, 1480 cm~1): These absorptions are typical for the carbon-
carbon double bonds within the benzene ring.

e C-O-C Stretch (~1250 cm™1): This strong band is indicative of the ester functional group.

e C-F Stretch (~1100 cm~1): A strong absorption in this region is expected for the carbon-
fluorine bond.

Key IR Absorptions and Functional Groups

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and the
fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
e Molecular lon (M*): m/z = 152.12

Major Fragments: m/z = 124, 95, 75

3.1.1. Experimental Protocol for Mass Spectrometry

o Sample Introduction: The sample can be introduced via direct infusion or through a gas
chromatograph (GC-MS).

« lonization Method: Electron lonization (EI) at 70 eV is a common method for small
molecules.

o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
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3.1.2. Interpretation of the Predicted Mass Spectrum

The molecular ion peak at m/z 152 corresponds to the molecular weight of 5-
Fluoroisobenzofuran-1(3H)-one (CsHsFOz). The predicted fragmentation pattern is based on
the typical behavior of phthalides and related aromatic esters.

e m/z 124: This fragment likely arises from the loss of carbon monoxide (CO, 28 Da) from the
molecular ion, a common fragmentation pathway for lactones.

e m/z 95: Subsequent loss of a formyl radical (CHO, 29 Da) or direct loss of the C2H20 group
from the lactone ring could lead to this fragment.

e m/z 75: This fragment could correspond to a fluorinated aromatic fragment, possibly from
further fragmentation of the m/z 95 ion.

[C8H5FO2]+. - CO [C7TH5FO]+. - CHO [C6HA4F]+.
m/z = 152 m/z =124 m/z =95

Click to download full resolution via product page

Predicted Fragmentation Pathway

Conclusion

The predicted NMR, IR, and MS spectral data provide a comprehensive spectroscopic profile of
5-Fluoroisobenzofuran-1(3H)-one. This information is invaluable for the identification and
characterization of this compound in research and development settings. The detailed
interpretation of the spectra, based on fundamental principles of spectroscopy, serves as a
reliable guide for scientists working with this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 5-
Fluoroisobenzofuran-1(3H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1317678#spectral-data-for-5-
fluoroisobenzofuran-1-3h-one-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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